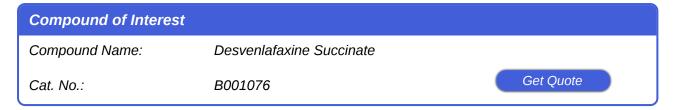


A Comparative Analysis of Bioequivalence for Desvenlafaxine Succinate Extended-Release Formulations

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This guide provides a comprehensive comparison of the bioequivalence of various **desvenlafaxine succinate** extended-release formulations, offering researchers, scientists, and drug development professionals a detailed overview of their performance. The data presented is compiled from multiple bioequivalence studies and public FDA documents, focusing on key pharmacokinetic parameters to assess the interchangeability of generic and alternative formulations with the reference product, Pristiq®.

Pharmacokinetic Bioequivalence Data

The bioequivalence of different **desvenlafaxine succinate** formulations is primarily determined by comparing the rate and extent of absorption of the active ingredient, desvenlafaxine. The key pharmacokinetic parameters used for this assessment are the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC). For extended-release formulations, these studies are typically conducted under both fasting and fed conditions to evaluate the effect of food on drug absorption.

Below are summary tables of bioequivalence data from various studies, comparing test formulations to the reference product, Pristiq®. The 90% Confidence Intervals (CIs) for the geometric mean ratios of Cmax and AUC must fall within the range of 80% to 125% for the formulations to be considered bioequivalent.[1][2]



Table 1: Bioequivalence of **Desvenlafaxine Succinate** 100 mg Prolonged-Release Tablets (Test vs. Reference) under Fasting Conditions

Parameter	Test Formulation (Geometric Mean)	Reference Formulation (Geometric Mean)	Geometric Mean Ratio (Test/Referenc e) (%)	90% Confidence Interval
Cmax (ng/mL)	-	-	101.45	94.62 - 108.77
AUC0-t (ng·h/mL)	-	-	104.96	100.24 - 109.89
Data from a study comparing Zodiac Produtos Farmacêuticos S.A.'s formulation to Pristiq™.[1][2]				

Table 2: Bioequivalence of **Desvenlafaxine Succinate** 100 mg Prolonged-Release Tablets (Test vs. Reference) under Fed Conditions



Parameter	Test Formulation (Geometric Mean)	Reference Formulation (Geometric Mean)	Geometric Mean Ratio (Test/Referenc e) (%)	90% Confidence Interval
Cmax (ng/mL)	-	-	110.24	104.46 - 116.34
AUC0-t (ng·h/mL)	-	-	104.44	99.97 - 109.11
Data from a study comparing Zodiac Produtos Farmacêuticos S.A.'s formulation to Pristig™.[1][2]				

Table 3: Bioequivalence of Desvenlafaxine Fumarate 100 mg ER Tablets (SUN Pharma) vs. **Desvenlafaxine Succinate** (Pristiq®) 100 mg ER Tablets under Fasting Conditions

Parameter	Test Formulation (Geometric Mean)	Reference Formulation (Geometric Mean)	Geometric Mean Ratio (Test/Referenc e) (%)	90% Confidence Interval
Cmax (ng/mL)	243.02	272.23	89.27	83.66 – 95.25
AUCt (ng·hr/mL)	5353.99	5994.04	89.32	80.96 – 98.55
AUC∞ (ng·hr/mL)	5433.11	6077.98	89.39	80.98 – 98.67
Data from FDA documents for Desvenlafaxine Fumarate ER tablets by SUN Pharma.[3]				



Table 4: Bioequivalence of Desvenlafaxine Base 50 mg and 100 mg ER Tablets vs. **Desvenlafaxine Succinate** (Pristiq®) ER Tablets under Fasting Conditions

Strength	Parameter	Geometric Mean Ratio (Test/Reference) (%)	90% Confidence Interval
50 mg	Cmax	-	Within 80-125%
AUC	-	Within 80-125%	
100 mg	Cmax	-	Within 80-125%
AUC	-	Within 80-125%	_
Data from FDA			
documents			
demonstrating the			
bioequivalence of			
Desvenlafaxine Base			
ER tablets to Pristiq®			
ER tablets.[4][5]			

Experimental Protocols

The methodologies employed in bioequivalence studies are critical for ensuring the reliability of the results. The following sections detail the typical experimental protocols used in the assessment of **desvenlafaxine succinate** formulations.

1. Study Design and Volunteer Selection

Bioequivalence studies for **desvenlafaxine succinate** are typically conducted as single-dose, randomized, open-label, two-period, crossover studies.[1][2] Healthy male and non-pregnant, non-lactating female volunteers are recruited for these studies.[1][2] The number of subjects is determined to provide adequate statistical power, with studies often including between 40 to 90 participants.[6]

2. Drug Administration and Blood Sampling



In fasting studies, subjects typically fast overnight before receiving a single oral dose of either the test or reference formulation with water.[1][2] In fed studies, a standardized high-fat breakfast is consumed prior to drug administration to assess the impact of food on absorption. [1][2] Blood samples are collected at predetermined time points over a period of 48 to 72 hours post-dose to capture the full pharmacokinetic profile of the drug.[1][2]

3. Bioanalytical Method

The concentration of desvenlafaxine in plasma samples is determined using a validated high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) or ultra-performance liquid chromatography with tandem mass spectrometry (UPLC-MS/MS) method. [1][2] These methods provide the necessary sensitivity and selectivity for accurate quantification of the drug in biological matrices.

4. In Vitro Dissolution Studies

In vitro dissolution testing is a crucial component in the development and quality control of extended-release formulations. These studies are performed to ensure consistent drug release from the dosage form and can be used to establish an in vitro-in vivo correlation (IVIVC).[7] The dissolution profiles of the test and reference products are compared using various dissolution media (e.g., pH 1.2, 4.5, and 6.8) to simulate the pH conditions of the gastrointestinal tract.[8] The similarity factor (f2) is often used to compare the dissolution profiles.[7] The FDA also recommends alcohol dose dumping studies to assess the risk of premature drug release in the presence of alcohol.[8]

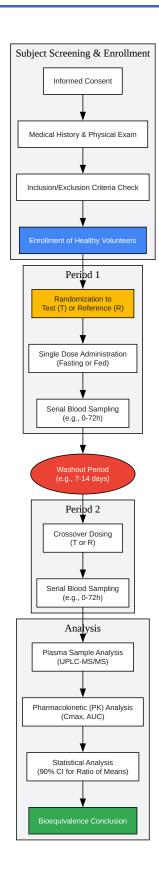
5. Statistical Analysis

Pharmacokinetic parameters, including Cmax, AUC0-t (area under the curve from time zero to the last measurable concentration), and AUC0-∞ (area under the curve from time zero to infinity), are calculated from the plasma concentration-time data. These parameters are log-transformed, and an analysis of variance (ANOVA) is performed. The 90% confidence intervals for the ratio of the geometric means of the test and reference products for Cmax and AUC are then calculated to determine bioequivalence.[1][2]

Visualizations

Experimental Workflow for a Typical Desvenlafaxine Bioequivalence Study



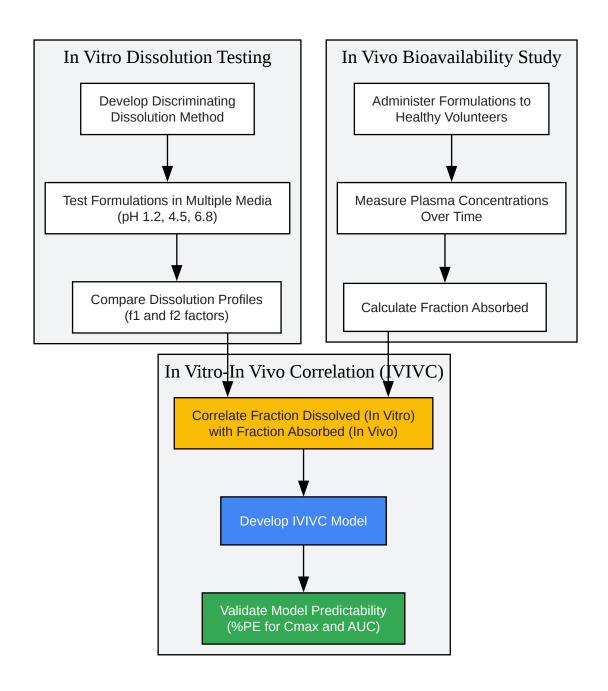


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Bioequivalence Study Workflow



Logical Flow for In Vitro Dissolution and IVIVC Development



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IVIVC Development Process

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